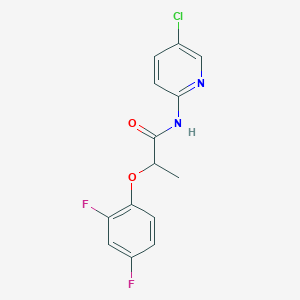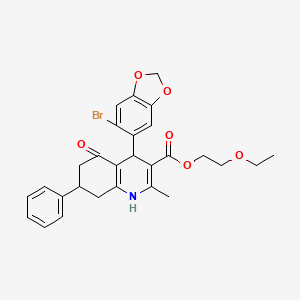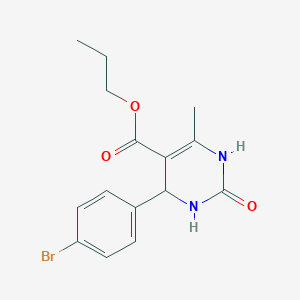
N-(5-chloro-2-pyridinyl)-2-(2,4-difluorophenoxy)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-pyridinyl)-2-(2,4-difluorophenoxy)propanamide, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications. CP-690,550 is a potent inhibitor of Janus kinase 3 (JAK3), which plays a critical role in the signaling pathways of several cytokines involved in immune responses.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-pyridinyl)-2-(2,4-difluorophenoxy)propanamide has been extensively studied for its potential therapeutic applications in several diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In preclinical studies, N-(5-chloro-2-pyridinyl)-2-(2,4-difluorophenoxy)propanamide has shown promising results in reducing inflammation and suppressing immune responses. In clinical trials, N-(5-chloro-2-pyridinyl)-2-(2,4-difluorophenoxy)propanamide has demonstrated efficacy in improving disease symptoms and reducing disease activity in patients with rheumatoid arthritis and psoriasis.
Mecanismo De Acción
N-(5-chloro-2-pyridinyl)-2-(2,4-difluorophenoxy)propanamide acts as a potent inhibitor of JAK3, which plays a critical role in the signaling pathways of several cytokines involved in immune responses. By inhibiting JAK3, N-(5-chloro-2-pyridinyl)-2-(2,4-difluorophenoxy)propanamide blocks the downstream signaling pathways of cytokines such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. This results in the suppression of immune responses and the reduction of inflammation.
Biochemical and Physiological Effects:
N-(5-chloro-2-pyridinyl)-2-(2,4-difluorophenoxy)propanamide has been shown to have several biochemical and physiological effects. In preclinical studies, N-(5-chloro-2-pyridinyl)-2-(2,4-difluorophenoxy)propanamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, inhibit T cell proliferation, and reduce the activation of dendritic cells. In clinical trials, N-(5-chloro-2-pyridinyl)-2-(2,4-difluorophenoxy)propanamide has been shown to improve disease symptoms, reduce disease activity, and improve quality of life in patients with rheumatoid arthritis and psoriasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-chloro-2-pyridinyl)-2-(2,4-difluorophenoxy)propanamide has several advantages for lab experiments. It is a potent and selective inhibitor of JAK3, making it suitable for studying the role of JAK3 in immune responses. It has also been extensively studied in preclinical and clinical settings, providing a large body of literature on its effects and mechanisms of action. However, N-(5-chloro-2-pyridinyl)-2-(2,4-difluorophenoxy)propanamide has some limitations for lab experiments. It is a small molecule inhibitor, which may have off-target effects on other kinases. It is also not suitable for studying the role of other JAKs, such as JAK1 or JAK2.
Direcciones Futuras
N-(5-chloro-2-pyridinyl)-2-(2,4-difluorophenoxy)propanamide has several potential future directions for research and development. One potential direction is to investigate its potential therapeutic applications in other diseases, such as multiple sclerosis, lupus, and type 1 diabetes. Another direction is to investigate its potential use in combination therapies with other drugs, such as biologics or other small molecule inhibitors. Additionally, further studies are needed to investigate its long-term safety and efficacy in patients with chronic diseases.
Métodos De Síntesis
N-(5-chloro-2-pyridinyl)-2-(2,4-difluorophenoxy)propanamide can be synthesized using a multi-step process starting from 2,4-difluoroanisole and 5-chloro-2-pyridinecarboxylic acid. The synthesis involves several steps, including esterification, amidation, and cyclization, to obtain the final product. The synthesis of N-(5-chloro-2-pyridinyl)-2-(2,4-difluorophenoxy)propanamide has been optimized to achieve high yields and purity, making it suitable for further studies and applications.
Propiedades
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-(2,4-difluorophenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF2N2O2/c1-8(21-12-4-3-10(16)6-11(12)17)14(20)19-13-5-2-9(15)7-18-13/h2-8H,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJLHSPDPEISTOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC=C(C=C1)Cl)OC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloropyridin-2-yl)-2-(2,4-difluorophenoxy)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,1'-[1,3-propanediylbis(oxy)]bis(3,4-dimethylbenzene)](/img/structure/B4972818.png)
![2-[(5-benzyl-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]-N-(2-chlorophenyl)acetamide](/img/structure/B4972825.png)
![N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B4972831.png)

![2-(4-chloro-3-methylphenoxy)-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]acetamide](/img/structure/B4972852.png)
![2-(2,4-dinitrophenoxy)-5-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4972858.png)
![N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(3-hydroxypropyl)glycinamide](/img/structure/B4972865.png)
![1-({5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B4972873.png)
![(1R*,2S*,4R*)-N-{[2-(1-azocanyl)-3-pyridinyl]methyl}bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B4972881.png)
![N~1~-(sec-butyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B4972889.png)
![ethyl 4-(4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}benzoyl)-1-piperazinecarboxylate](/img/structure/B4972894.png)


![2-(4-chlorophenyl)-6,7-dimethoxy-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one](/img/structure/B4972923.png)